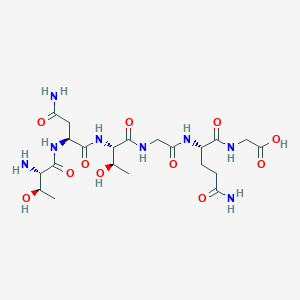
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine is a peptide compound composed of six amino acids: L-threonine, L-asparagine, glycine, and L-glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-threonine, glycine, L-glutamine, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a microorganism, which then expresses the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis requires specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of molecular events, leading to the desired biological response. The molecular targets and pathways involved vary based on the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-threonylglycyl-L-isoleucyl-L-serine: Another peptide with similar amino acid composition.
L-Valine-L-asparaginyl-L-phenylalanyl-L-asparaginylglycyl-L-leucyl-L-threonylglycyl-L-threonylglycyl: A longer peptide with additional amino acids.
Uniqueness
L-Threonyl-L-asparaginyl-L-threonylglycyl-L-glutaminylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
851018-17-2 |
|---|---|
Molecular Formula |
C21H36N8O11 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H36N8O11/c1-8(30)16(24)20(39)28-11(5-13(23)33)19(38)29-17(9(2)31)21(40)25-6-14(34)27-10(3-4-12(22)32)18(37)26-7-15(35)36/h8-11,16-17,30-31H,3-7,24H2,1-2H3,(H2,22,32)(H2,23,33)(H,25,40)(H,26,37)(H,27,34)(H,28,39)(H,29,38)(H,35,36)/t8-,9-,10+,11+,16+,17+/m1/s1 |
InChI Key |
PSYDFIXUDJRKDZ-SMEDVLAQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















